molecular formula C17H19N3O5S B2977342 N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851717-86-7

N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2977342
CAS RN: 851717-86-7
M. Wt: 377.42
InChI Key: JGVANAGEWPUMIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C17H19N3O5S, and it has a molecular weight of 377.42. The structure includes a furan ring, a pyrazole ring, and a phenyl ring, which are connected by various functional groups.

Scientific Research Applications

Green Chemistry and Synthesis

A study by Shinde and Rode (2017) explored a two-phase system for the clean and high-yield synthesis of furylmethane derivatives, including those related to the compound , using -SO3H functionalized ionic liquids. This approach aimed at enhancing the yield and efficiency of producing furylmethane derivatives, which are important in various chemical syntheses and pharmaceutical applications (Shinde & Rode, 2017).

Microbial Catalysis

Research by Patel et al. (1993) investigated the stereoselective microbial reduction of related compounds to produce chiral intermediates for the synthesis of pharmaceuticals like beta-receptor antagonists. This study highlights the potential of microbial catalysis in the enantioselective synthesis of complex organic molecules (Patel et al., 1993).

Enzyme Inhibition

Gündüzalp et al. (2016) synthesized furan sulfonylhydrazones to investigate their inhibition activities against carbonic anhydrase I, an enzyme implicated in various physiological and pathological processes. The study aimed to explore the potential therapeutic applications of these compounds in treating diseases related to enzyme dysfunction (Gündüzalp et al., 2016).

Organic Chemistry and Catalysis

Research by Jiang, Shi, and Shi (2008) focused on the chiral phosphine-catalyzed enantioselective construction of gamma-butenolides, utilizing compounds related to the one . This work contributes to the development of asymmetric catalysis strategies for synthesizing biologically active molecules (Jiang, Shi, & Shi, 2008).

Medicinal Chemistry

Singh et al. (2004) studied the impact of the methanesulfonamide group on the COX-2 inhibitory activity of 1,5-diarylpyrazole, demonstrating the significance of molecular modifications in enhancing the pharmacological properties of therapeutic agents (Singh et al., 2004).

properties

IUPAC Name

N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-24-11-17(21)20-15(16-4-3-9-25-16)10-14(18-20)12-5-7-13(8-6-12)19-26(2,22)23/h3-9,15,19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVANAGEWPUMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

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